molecular formula C10H7F3N4S B14922876 5-(difluoromethyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B14922876
M. Wt: 272.25 g/mol
InChI Key: VFQJJRBERKQICN-LHHJGKSTSA-N
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Description

5-(DIFLUOROMETHYL)-4-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents under specific conditions.

    Formation of the Schiff Base: The reaction between the triazole derivative and 4-fluorobenzaldehyde under acidic or basic conditions leads to the formation of the Schiff base.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The triazole ring can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxides of the triazole derivative.

    Reduction Products: Amines.

    Substitution Products: Functionalized triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Enzyme Inhibitors: Acts as inhibitors for specific enzymes.

Medicine

    Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.

    Antiviral Agents: Shows activity against certain viral infections.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Pharmaceuticals: Incorporated in drug formulations for various therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole derivative used as an antifungal.

Uniqueness

5-(DIFLUOROMETHYL)-4-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of the difluoromethyl and fluorophenyl groups, which may enhance its biological activity and specificity compared to other triazole derivatives.

Properties

Molecular Formula

C10H7F3N4S

Molecular Weight

272.25 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H7F3N4S/c11-7-3-1-6(2-4-7)5-14-17-9(8(12)13)15-16-10(17)18/h1-5,8H,(H,16,18)/b14-5+

InChI Key

VFQJJRBERKQICN-LHHJGKSTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C(F)F)F

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C(F)F)F

Origin of Product

United States

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